1-(Cyclobutylmethyl)azepane

Lipophilicity Drug-likeness Oral bioavailability

1-(Cyclobutylmethyl)azepane (CAS 648890-25-9) is a saturated seven-membered nitrogen-containing heterocycle belonging to the azepane class, with molecular formula C₁₁H₂₁N and molecular weight 167.29 g/mol. The compound features an azepane ring N-substituted with a cyclobutylmethyl group, distinguishing it from simpler N-alkyl azepanes such as 1-methylazepane or 1-ethylazepane, as well as from bulkier analogs like 1-benzylazepane and 1-(cyclohexylmethyl)azepane.

Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
CAS No. 648890-25-9
Cat. No. B12583834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclobutylmethyl)azepane
CAS648890-25-9
Molecular FormulaC11H21N
Molecular Weight167.29 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CC2CCC2
InChIInChI=1S/C11H21N/c1-2-4-9-12(8-3-1)10-11-6-5-7-11/h11H,1-10H2
InChIKeyZQVTZSSINJGLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclobutylmethyl)azepane (CAS 648890-25-9): Chemical Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


1-(Cyclobutylmethyl)azepane (CAS 648890-25-9) is a saturated seven-membered nitrogen-containing heterocycle belonging to the azepane class, with molecular formula C₁₁H₂₁N and molecular weight 167.29 g/mol . The compound features an azepane ring N-substituted with a cyclobutylmethyl group, distinguishing it from simpler N-alkyl azepanes such as 1-methylazepane or 1-ethylazepane, as well as from bulkier analogs like 1-benzylazepane and 1-(cyclohexylmethyl)azepane [1]. Its computed octanol-water partition coefficient (LogP) of 2.60 and polar surface area (PSA) of 3.24 Ų position it within the drug-like property space . Azepane-based scaffolds are recognized as privileged structures in medicinal chemistry, with over 20 FDA-approved azepane-containing drugs and extensive exploration in anti-cancer, CNS, and anti-infective therapeutic areas [2].

Why 1-(Cyclobutylmethyl)azepane Cannot Be Swapped with Generic N-Alkyl Azepanes: Physicochemical and Conformational Distinctions


Superficial in-class analogs such as 1-methylazepane, 1-ethylazepane, or 1-benzylazepane share the azepane core but exhibit divergent lipophilicity, steric profiles, and conformational behavior that preclude simple interchange in research or development pipelines. The cyclobutylmethyl substituent imparts a unique combination of intermediate LogP (2.60), constrained ring geometry, and moderate molecular weight (167.29 g/mol) that cannot be replicated by linear alkyl chains (LogP 1.89–2.42) or aromatic/cyclohexylmethyl groups (LogP 3.00–3.80) . In structure-activity relationship (SAR) campaigns, even modest shifts in LogP of 0.5–1.0 log units can alter membrane permeability, metabolic stability, and off-target binding profiles, making the choice of N-substituent a critical decision point [1]. The evidence below quantifies these differentials to support rigorous scientific procurement.

Head-to-Head Physicochemical Benchmarking of 1-(Cyclobutylmethyl)azepane Against Four N-Substituted Azepane Comparators


Lipophilicity (LogP) Ranking: Intermediate Hydrophobicity Distinguishes 1-(Cyclobutylmethyl)azepane from Lower and Higher N-Alkyl Congeners

1-(Cyclobutylmethyl)azepane exhibits a computed LogP of 2.60 , placing it intermediate between 1-ethylazepane (LogP 2.42 ) and 1-benzylazepane (LogP 3.00 [1]), and significantly above 1-methylazepane (LogP 1.89 ). This 0.18–0.71 log unit differential relative to closest neighbors translates to approximately 1.5–5× differences in octanol-water partition coefficients, which directly influence passive membrane permeability and nonspecific protein binding [2]. The compound avoids the excessive hydrophobicity of 1-(cyclohexylmethyl)azepane (LogP 3.80 [3]), which violates the Lipinski Rule of Five upper bound for LogP (≤5) but approaches limits associated with poor solubility and rapid hepatic clearance.

Lipophilicity Drug-likeness Oral bioavailability

Molecular Weight and Steric Bulk: Cyclobutylmethyl Imparts a Distinct Steric Volume Relative to Linear and Aromatic N-Substituents

The molecular weight of 1-(cyclobutylmethyl)azepane (167.29 g/mol ) is 54.09 g/mol heavier than 1-methylazepane (113.20 g/mol ) and 40.06 g/mol heavier than 1-ethylazepane (127.23 g/mol ), yet 22.01 g/mol lighter than 1-benzylazepane (189.30 g/mol [1]) and 28.06 g/mol lighter than 1-(cyclohexylmethyl)azepane (195.35 g/mol [2]). The cyclobutylmethyl group provides a sterically constrained cyclic alkyl substituent that occupies a larger conformational volume than linear ethyl but avoids the flat, π-stacking-capable benzyl group or the bulky chair-conformation cyclohexylmethyl group. In medicinal chemistry, intermediate steric bulk around basic nitrogen atoms modulates receptor subtype selectivity, as demonstrated by azepane-based PKB inhibitors where small N-substituent changes altered kinase selectivity profiles [3].

Molecular weight Steric hindrance Selectivity

Conformational Constraint: Cyclobutylmethyl Introduces Ring-Strain-Mediated Conformational Restriction Relevant for Target-Binding Entropy

The cyclobutylmethyl substituent on 1-(cyclobutylmethyl)azepane provides a degree of conformational restriction attributable to the ~26.3 kcal/mol ring strain energy of cyclobutane [1], which limits accessible rotameric states compared to freely rotating linear alkyl chains. X-ray crystallographic studies of azepane derivatives bound to protein kinase A (PKA) demonstrate that N-substituent geometry directly influences inhibitor binding pose and hydrogen-bonding networks within the ATP-binding pocket [2]. While 1-benzylazepane introduces aromatic rigidity and potential π-interactions that may drive off-target binding, and 1-(cyclohexylmethyl)azepane presents a bulky, flexible chair conformer, the cyclobutylmethyl group strikes a balance between partial pre-organization and residual flexibility that can reduce the entropic penalty upon target binding—a principle established in fragment-based and conformational design strategies [3].

Conformational analysis Ring strain Entropic penalty

Polar Surface Area Parity Confirms Equivalent Passive Permeability Potential Among N-Alkyl Azepanes, Shifting Selection Focus to Lipophilicity and Steric Differentiation

The topological polar surface area (TPSA) of 1-(cyclobutylmethyl)azepane is 3.24 Ų , effectively identical to 1-methylazepane (3 Ų ), 1-ethylazepane (3 Ų ), and 1-benzylazepane (3.24 Ų [1]). All N-alkyl azepanes share a single hydrogen bond acceptor (the tertiary amine nitrogen, no H-bond donor) and thus possess similarly low PSA values well below the 140 Ų threshold for oral bioavailability. This establishes that passive membrane permeability is not the differentiating factor among these analogs; rather, lipophilicity (LogP) and steric/conformational properties govern their suitability for specific applications. The near-identical PSA profiles mean that procurement decisions should pivot on the LogP and steric evidence presented in Items 1 and 2 above.

Polar surface area Membrane permeability Bioavailability

Recommended Application Scenarios for 1-(Cyclobutylmethyl)azepane Based on Comparative Physicochemical Evidence


Lead Optimization Requiring Intermediate Lipophilicity (LogP 2.5–2.7) for Oral Bioavailability

When a drug discovery program requires an azepane scaffold with LogP in the 2.5–2.7 range—optimal for balancing aqueous solubility and passive intestinal absorption—1-(cyclobutylmethyl)azepane is the most direct structural solution among commercially available N-substituted azepanes. 1-Ethylazepane (LogP 2.42) falls slightly below the target window, while 1-benzylazepane (LogP 3.00) exceeds it . Utilizing 1-(cyclobutylmethyl)azepane as the core building block avoids the need for additional polar functionalization to reduce LogP (as would be required for 1-benzyl) or hydrophobic tagging to raise LogP (as for 1-ethyl), thereby preserving synthetic efficiency.

Kinase Inhibitor Scaffold Design Based on Azepane-PKB/PKA Pharmacophore Models

Crystal structures of azepane derivatives co-crystallized with PKA (PDB: 1SVE, 1SVG, 1SVH) establish that the N-substituent occupies a sterically defined pocket within the ATP-binding site [1]. The cyclobutylmethyl group, with its constrained geometry and intermediate steric demand, may recapitulate or improve upon the binding poses of the crystallized azepane derivatives while offering a novel IP position. Researchers pursuing PKB/Akt or related kinase inhibitors should prioritize 1-(cyclobutylmethyl)azepane over linear N-alkyl analogs for its potential to enhance shape complementarity and reduce entropic penalties.

Fragment-Based or Conformational Design Approaches Seeking Restricted Rotamer Libraries

In fragment-based drug discovery (FBDD) or conformational restriction strategies, the cyclobutylmethyl group reduces accessible conformational space relative to ethyl or propyl chains without introducing the complete rigidity (and potential aromatic toxicity liabilities) of a benzyl group [2]. The ring strain of cyclobutane (~26.3 kcal/mol) biases the substituent toward a limited set of low-energy conformers, which can be advantageous for computational docking, pharmacophore modeling, and crystallographic fragment screening campaigns. 1-(Cyclobutylmethyl)azepane is therefore the preferred azepane fragment when conformational control is sought without the π-stacking promiscuity of benzyl-substituted analogs.

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